molecular formula C23H29N3O3 B2831225 4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide CAS No. 1021206-84-7

4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide

Cat. No.: B2831225
CAS No.: 1021206-84-7
M. Wt: 395.503
InChI Key: OOHVJNBBCQYERY-UHFFFAOYSA-N
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Description

4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide is a synthetic organic compound with the CAS number 1021206-84-7 and a molecular formula of C23H29N3O3, corresponding to a molecular weight of 395.5 g/mol . Its structure features a benzamide core, a motif frequently explored in medicinal chemistry for its potential to interact with biological targets. The molecule is characterized by a flexible diamido-ethyl linker connecting a 4-isobutyramido-benzamide moiety to a 2-phenylbutanamide group, which provides distinct hydrophobic and steric properties . Compounds with similar structural features, particularly those containing benzamide and naphthalene-sulfonamide groups, have been investigated as multi-target ligands for complex diseases common in the elderly, such as Alzheimer's disease and Type 2 Diabetes, functioning as enzyme inhibitors and receptor modulators . Furthermore, benzamide-based molecules have been identified as valuable starting points in antiviral research, showing activity against viral proteases like the SARS-CoV-2 papain-like protease (PLpro), highlighting the scaffold's relevance in infectious disease drug discovery . The presence of the isobutyramide functional group contributes to the molecule's overall hydrophobicity and may influence its pharmacokinetic properties . This chemical is provided For Research Use Only and is intended for use in laboratory research applications such as hit identification, structure-activity relationship (SAR) studies, and biochemical assay development.

Properties

IUPAC Name

4-(2-methylpropanoylamino)-N-[2-(2-phenylbutanoylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-4-20(17-8-6-5-7-9-17)23(29)25-15-14-24-22(28)18-10-12-19(13-11-18)26-21(27)16(2)3/h5-13,16,20H,4,14-15H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHVJNBBCQYERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Intermediate Amide: The initial step involves the reaction of 4-isobutyryl chloride with an appropriate amine to form the intermediate amide.

    Coupling Reaction: The intermediate amide is then coupled with 2-(2-phenylbutanamido)ethylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing automated reactors and continuous flow systems to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzamide ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and pharmacological differences between 4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide and related compounds:

Compound Structural Features Pharmacological Target Key Findings
This compound Dual amide substituents (isobutyramido, phenylbutanamido ethyl chain) Hypothesized: Sigma receptors or kinase pathways Requires experimental validation; structural analogs suggest receptor affinity modulation
[125I]PIMBA () Iodo-methoxybenzamide with piperidinyl ethyl chain Sigma-1 receptors High affinity (Kd = 5.80 nM) in DU-145 prostate cancer cells; used for tumor imaging
AS-4370 () 4-Amino-5-chloro-2-ethoxybenzamide with fluorobenzyl-morpholinylmethyl group Gastrointestinal motility Potent gastrokinetic activity; lacks dopamine D2 antagonism (cf. metoclopramide)
Compound 155 () Quinazolinone-purine-benzamide hybrid Kinase/enzyme inhibition (inferred) High molecular weight (m/z = 455) may limit bioavailability
CAS 220643-77-6 () Iodo-benzamide with pyridyl and methoxyphenylpiperazine groups Undisclosed (likely CNS targets) Piperazine and pyridine substituents may enhance blood-brain barrier penetration

Pharmacological Activity and Selectivity

  • In contrast, this compound lacks the iodine substitution critical for radiopharmaceutical applications but may retain sigma receptor binding due to its lipophilic phenylbutanamido chain.
  • Gastrokinetic Activity :
    AS-4370 demonstrates potent gastric emptying effects without dopamine D2 receptor antagonism, a significant advantage over metoclopramide . The target compound’s amide-rich structure may lack the electron-withdrawing groups (e.g., chloro, fluoro) necessary for gastrokinetic efficacy, suggesting divergent therapeutic applications.

  • The target compound’s simpler benzamide scaffold may prioritize receptor binding over enzymatic inhibition .

Biological Activity

4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide is a synthetic compound belonging to the benzamide class, which has garnered interest for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is synthesized through the direct condensation of benzoic acid derivatives with amine groups. The structural formula can be represented as follows:

C19H26N2O\text{C}_{19}\text{H}_{26}\text{N}_{2}\text{O}

This structure includes multiple functional groups that contribute to its biological activity, particularly the amide linkages that facilitate interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown IC50 values in the nanomolar range across multiple cancer types, including colon carcinoma (HT-29), skin melanoma (M21), and breast carcinoma (MCF7) cells. The compound appears to disrupt the cell cycle at the G2/M phase, leading to cytotoxic effects through mechanisms involving microtubule disruption.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (nM)Mechanism of Action
HT-2950Microtubule disruption
M2175G2/M phase arrest
MCF760Induction of apoptosis

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of this compound is attributed to its ability to form hydrogen bonds with specific molecular targets, such as enzymes or receptors. This interaction modulates critical biological pathways, influencing cellular processes such as proliferation and apoptosis. The compound's unique structural arrangement allows it to interact selectively with these targets, enhancing its therapeutic potential.

Case Studies

Recent case studies have highlighted the efficacy of this compound in preclinical models. For instance, in chick chorioallantoic membrane assays, it demonstrated significant inhibition of angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4. These findings support further exploration into its use as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-isobutyramido-N-(2-(2-phenylbutanamido)ethyl)benzamide, and how can reaction conditions be controlled to improve yield?

  • The synthesis involves multi-step amidation and coupling reactions. Key steps include activating carboxyl groups (e.g., using HATU or DCC as coupling agents) and optimizing solvent polarity (e.g., DMF or dichloromethane) to enhance intermediate stability. Temperature control (0–25°C) minimizes side reactions like hydrolysis . Post-synthesis, HPLC and NMR are critical for purity assessment (>95% purity recommended) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • 1H/13C NMR confirms regiochemistry of amide bonds and detects stereochemical impurities. IR spectroscopy validates carbonyl stretches (e.g., 1650–1700 cm⁻¹ for amide C=O). High-resolution mass spectrometry (HRMS) ensures accurate molecular weight matching (±5 ppm tolerance) .

Q. How can researchers design solubility assays to determine this compound’s compatibility with biological buffers?

  • Use a tiered approach:

  • Phase 1: Test solubility in DMSO (stock solution stability at −20°C).
  • Phase 2: Dilute in PBS (pH 7.4) or cell culture media, monitoring precipitation via dynamic light scattering (DLS).
  • Phase 3: Quantify solubility limits using UV-Vis spectroscopy at λmax (~250–300 nm for benzamides) .

Advanced Research Questions

Q. How can conflicting bioactivity data across in vitro and in vivo models be systematically addressed?

  • Step 1: Replicate assays with standardized protocols (e.g., ATP-based viability assays for cytotoxicity).
  • Step 2: Compare pharmacokinetic profiles (e.g., plasma half-life via LC-MS) to identify metabolic instability.
  • Step 3: Use structural analogs (e.g., N-(2-phenylethyl)benzamide derivatives) to isolate pharmacophore contributions . Statistical tools like ANOVA with post-hoc Duncan’s test reduce false positives .

Q. What computational strategies are recommended for predicting target interactions of this benzamide derivative?

  • Molecular docking (AutoDock Vina or Schrödinger) screens against databases like PDB or ChEMBL, focusing on conserved binding pockets (e.g., kinase ATP sites).
  • MD simulations (GROMACS) assess binding stability (>50 ns trajectories, RMSD <2 Å). Validate with SPR or ITC for affinity measurements (KD <10 μM considered high-potential) .

Q. How should researchers design experiments to resolve discrepancies in enzyme inhibition data (e.g., IC50 variability)?

  • Approach:

  • Control: Include reference inhibitors (e.g., staurosporine for kinases) to calibrate assay sensitivity.
  • Buffer optimization: Test ionic strength (50–150 mM NaCl) and cofactors (e.g., Mg²⁺ for ATP-dependent enzymes).
  • Data normalization: Use Z-factor scoring to distinguish true inhibition from assay noise .

Q. What methodologies are effective for studying metabolite formation and toxicity in hepatic models?

  • In vitro: Incubate with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to detect Phase I/II metabolites.
  • In silico: Tools like Meteor (Lhasa Limited) predict reactive intermediates (e.g., epoxides) linked to hepatotoxicity. Confirm with ROS assays in HepG2 cells .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate results using orthogonal techniques (e.g., Western blot alongside ELISA for protein target confirmation) .
  • Synthetic Protocol Refinement: Employ Design of Experiments (DoE) to optimize reaction parameters (e.g., Taguchi method for solvent/catalyst ratios) .

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